4,5-dimethyl-1H-indole-2-carbonyl chloride

Catalog No.
S15856825
CAS No.
79112-13-3
M.F
C11H10ClNO
M. Wt
207.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-dimethyl-1H-indole-2-carbonyl chloride

CAS Number

79112-13-3

Product Name

4,5-dimethyl-1H-indole-2-carbonyl chloride

IUPAC Name

4,5-dimethyl-1H-indole-2-carbonyl chloride

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

InChI

InChI=1S/C11H10ClNO/c1-6-3-4-9-8(7(6)2)5-10(13-9)11(12)14/h3-5,13H,1-2H3

InChI Key

UCJZPTXRIHOSBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=C2)C(=O)Cl)C

4,5-Dimethyl-1H-indole-2-carbonyl chloride (CAS 79112-13-3) is a highly specialized, pre-activated acylating agent utilized primarily in medicinal chemistry and advanced materials synthesis. By providing the 4,5-dimethylindole core as a reactive acyl chloride, this compound enables direct, high-yielding amidation and esterification without the need for expensive peptide coupling reagents [1]. The 4,5-dimethyl substitution pattern imparts distinct lipophilic and steric properties, making it a critical precursor for synthesizing targeted kinase inhibitors, anticancer agents, and specialized heterocyclic libraries where precise spatial occupation and metabolic stability are required [2].

Substituting this compound with its free acid counterpart (4,5-dimethyl-1H-indole-2-carboxylic acid) introduces significant process inefficiencies, requiring stoichiometric amounts of coupling agents (e.g., HATU, EDC) that increase cost, generate difficult-to-remove byproducts, and lower overall yields, especially when reacting with hindered amines [1]. Furthermore, attempting to substitute with unsubstituted 1H-indole-2-carbonyl chloride fundamentally alters the downstream molecule's pharmacological profile; the lack of the 4,5-dimethyl groups reduces lipophilicity, alters the electron density of the indole core, and exposes the C4 and C5 positions to potential metabolic degradation, rendering the final product unsuitable for targeted drug discovery applications [2].

Amidation Process Efficiency: Acyl Chloride vs. Free Acid

When synthesizing complex amides, utilizing the pre-activated 4,5-dimethyl-1H-indole-2-carbonyl chloride allows for direct reaction with amines in the presence of a simple base (e.g., triethylamine), typically achieving >90% yield within 1-2 hours. In contrast, using the free 4,5-dimethyl-1H-indole-2-carboxylic acid requires expensive coupling agents like HATU, often resulting in lower yields (75-85%) and longer reaction times (4-12 hours) due to the steric hindrance of the indole core [1].

Evidence DimensionAmidation Yield and Reaction Time
Target Compound Data>90% yield, <2 hours (no coupling agents required)
Comparator Or Baseline4,5-dimethyl-1H-indole-2-carboxylic acid (75-85% yield, 4-12 hours with HATU)
Quantified Difference10-15% higher yield and significantly reduced reaction time without coupling reagent waste
ConditionsStandard room-temperature amidation with secondary amines

Procuring the pre-activated acyl chloride significantly reduces synthesis time and reagent costs while simplifying downstream purification at scale.

Pharmacological Profile: Lipophilicity Control via Dimethyl Substitution

The inclusion of the 4,5-dimethyl groups on the indole core provides a predictable and significant increase in lipophilicity compared to the unsubstituted analog. The two methyl groups contribute an estimated +1.0 to the calculated LogP (cLogP) of the resulting pharmacophore, which is critical for enhancing membrane permeability and optimizing binding affinity in hydrophobic target pockets, such as those found in estrogen receptor alpha (ER-α) inhibitors [1].

Evidence DimensionCalculated LogP (cLogP) Contribution
Target Compound Data+ ~1.0 cLogP contribution
Comparator Or Baseline1H-indole-2-carbonyl chloride (Baseline lipophilicity, +0 cLogP contribution)
Quantified DifferenceAn increase of approximately 1.0 log units in lipophilicity
ConditionsIn silico cLogP calculation for resulting amide derivatives

The specific 4,5-dimethyl substitution provides a predictable increase in lipophilicity, crucial for optimizing membrane permeability and hydrophobic target binding.

Metabolic Stability: Steric Shielding of the Indole Core

Unsubstituted indoles are notoriously susceptible to cytochrome P450-mediated oxidation, particularly at the electron-rich C4 and C5 positions. By procuring 4,5-dimethyl-1H-indole-2-carbonyl chloride, chemists effectively block these vulnerable sites with sterically demanding and oxidation-resistant methyl groups, significantly increasing the half-life and metabolic stability of the downstream active pharmaceutical ingredients (APIs) compared to those derived from 1H-indole-2-carbonyl chloride [1].

Evidence DimensionMetabolic Oxidation Liability at C4/C5
Target Compound DataC4 and C5 positions sterically blocked
Comparator Or Baseline1H-indole-2-carbonyl chloride (C4 and C5 positions open to oxidation)
Quantified DifferenceElimination of primary CYP450 oxidation sites on the indole core
ConditionsIn vitro liver microsome stability assays for indole derivatives

Blocking vulnerable positions on the indole ring improves the pharmacokinetic half-life of downstream APIs, reducing the failure rate in late-stage drug development.

Synthesis of Targeted Anticancer Therapeutics

Due to the enhanced lipophilicity and specific steric profile provided by the 4,5-dimethyl substitution, this compound is the ideal precursor for synthesizing kinase inhibitors and ER-alpha antagonists where occupying a specific hydrophobic pocket is critical for biological activity [1].

High-Throughput Library Generation

The pre-activated acyl chloride functionality allows for rapid, parallel amidation with diverse amine panels without the interference or purification bottlenecks associated with peptide coupling reagents, making it highly suitable for automated drug discovery workflows [2].

Development of Metabolically Stable Pharmacophores

In projects where early lead compounds suffer from rapid clearance due to indole ring oxidation, substituting the core with this 4,5-dimethylated building block effectively shields the vulnerable C4 and C5 positions, improving overall pharmacokinetic profiles [3].

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

207.0450916 g/mol

Monoisotopic Mass

207.0450916 g/mol

Heavy Atom Count

14

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